molecular formula C10H13ClN2O B1284645 4-Amino-2-chloro-N-isopropylbenzamide CAS No. 926256-14-6

4-Amino-2-chloro-N-isopropylbenzamide

Cat. No.: B1284645
CAS No.: 926256-14-6
M. Wt: 212.67 g/mol
InChI Key: PQLLYWSYNFDCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and an isopropyl group attached to a benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Amino-2-chloro-N-isopropylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the development of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-isopropylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for mixing, temperature control, and purification .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

4-amino-2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLYWSYNFDCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588331
Record name 4-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926256-14-6
Record name 4-Amino-2-chloro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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